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Chlorophenyl)methoxy]pyridine

CAS No.: 88166-61-4

Cat. No.: B8618454
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Technical Whitepaper: 3-[(4-Chlorophenyl)methoxy]pyridine

Executive Summary

3-[(4-Chlorophenyl)methoxy]pyridine (CAS 88166-61-4), also known as 3-(4-
chlorobenzyloxy)pyridine, is a critical heterocyclic ether intermediate used in medicinal
chemistry.[1] It serves as a robust scaffold in the development of pharmaceuticals targeting G-
protein coupled receptors (GPCRs) and kinase inhibitors.[1] Its structural significance lies in the
ether linkage between a lipophilic 4-chlorobenzyl moiety and a polar 3-pyridyl group, offering a
balanced physicochemical profile (LogP ~3.[1]3) for optimizing drug-like properties.[1]

This guide provides a validated synthesis protocol, physicochemical characterization, and
handling standards, designed for researchers requiring high-purity material for biological
screening.[1]

Chemical Identity & Physicochemical Properties

Table 1: Chemical Identification
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Parameter Detail

Chemical Name 3-[(4-Chlorophenyl)methoxy]pyridine

3-(4-Chlorobenzyloxy)pyridine; Pyridine, 3-[(4-
Common Synonyms

chlorophenyl)methoxy]-

CAS Number 88166-61-4

Molecular Formula C12H10CINO

Molecular Weight 219.67 g/mol

SMILES Clclcee(COc2ceenc2)ccl

InChl Key UGGPQMYQQNNLDF-UHFFFAOYSA-N
Table 2: Physicochemical Properties

Property Value / Observation

Off-white to pale yellow solid or viscous oil

Appearance . -
(dependent on purity/crystallinity)
Boiling Point ~360°C (Predicted at 760 mmHg)
- Soluble in DMSO, Methanol, Dichloromethane,
Solubility )
Ethyl Acetate.[1] Insoluble in water.[1]
LogP 3.32 (Predicted)
pKa ~4.8 (Pyridine nitrogen)

Synthesis & Manufacturing Protocol

Core Philosophy: The synthesis relies on a Williamson ether synthesis strategy.[1] While
Mitsunobu conditions can be used, the base-mediated alkylation of 3-hydroxypyridine with 4-
chlorobenzyl chloride is preferred for scalability and atom economy.[1] Potassium carbonate (

) is selected as the base over sodium hydride (
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) to minimize side reactions and allow for milder conditions in polar aprotic solvents like DMF or
Acetonitrile.[1]

Reaction Scheme Visualization
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Figure 1: Mechanistic pathway for the O-alkylation of 3-hydroxypyridine.

Detailed Experimental Protocol

Reagents:

o 3-Hydroxypyridine (1.0 eq)[1][2]

e 4-Chlorobenzyl chloride (1.1 eq)[1]

e Potassium Carbonate (anhydrous, 2.0 eq)[1]

o Potassium lodide (catalytic, 0.1 eq - accelerates the reaction via Finkelstein-like
displacement)[1]

e Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)[1]
Step-by-Step Methodology:

e Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-
hydroxypyridine (10 mmol) in anhydrous DMF (20 mL). Add Potassium Carbonate (20 mmol)
and stir at room temperature for 15 minutes to facilitate deprotonation of the phenol-like
hydroxyl group.
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» Addition: Add 4-Chlorobenzyl chloride (11 mmol) and a catalytic amount of Potassium lodide
(2 mmol) to the suspension.

e Reaction: Heat the mixture to 60-80°C. Monitor the reaction via TLC (System: 50% Ethyl
Acetate in Hexanes) or LC-MS. Reaction typically reaches completion within 4—6 hours.[1]

o Workup (Self-Validating Step):
o Cool the mixture to room temperature.
o Pour into ice-cold water (100 mL). The product typically precipitates or oils out.[1]
o Extract with Ethyl Acetate (3 x 30 mL).[1]
o Wash the combined organic layers with Brine (2 x 20 mL) to remove residual DMF.[1]
o Dry over anhydrous
, filter, and concentrate under reduced pressure.[1][3]
 Purification:
o If the crude is solid, recrystallize from Ethanol/Hexane.[1]

o If oil, purify via flash column chromatography (Silica gel, Gradient: 0-40% Ethyl Acetate in
Hexanes).[1]

Analytical Characterization

To ensure scientific integrity, the isolated compound must meet the following spectral criteria.
NMR (400 MHz,
) Expectations:
e Linker (
): A distinct singlet around

5.10 ppm (2H), characteristic of the benzylic methylene adjacent to oxygen.[1]
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e Pyridine Ring:
o H-2: Singlet/doublet around
8.3-8.4 ppm (deshielded by N and O).[1]
o H-6: Doublet around
8.2 ppm.
o H-4/H-5: Multiplets in the
7.2—7.4 ppm range.[1]
e Chlorophenyl Ring: Two doublets (AA'BB' system) centered around
7.3—7.4 ppm, indicating para-substitution.[1]
Mass Spectrometry (ESI):
e Observed Mass:

(for
) and
(for
)[1]

 |sotope Pattern: Distinct 3:1 ratio for M and M+2 peaks, confirming the presence of a single
chlorine atom.[1]

Applications in Drug Discovery

This compound acts as a versatile building block. The 3-alkoxypyridine motif is a bioisostere for
various aromatic systems found in:

» Kinase Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor in the ATP-
binding pocket.[1]
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» Anti-inflammatory Agents: Similar scaffolds have been explored for PDE4 inhibition.[1]
» Neurotherapeutics: Used in the synthesis of ligands for cholinergic receptors.[1]

Workflow for Research Integration
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Figure 2: Iterative drug discovery workflow utilizing the 3-alkoxypyridine scaffold.

Safety & Handling (MSDS Summary)

» Signal Word: Warning

e Hazard Statements:

o H302: Harmful if swallowed.[1]

o H315: Causes skin irritation.[1]

o H319: Causes serious eye irritation.[1]
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Handling: Use in a fume hood.[1] Avoid dust formation.[1] Wear nitrile gloves and safety
glasses.[1]

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent
oxidation of the benzylic position over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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